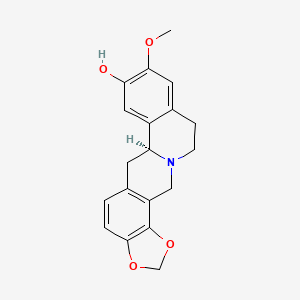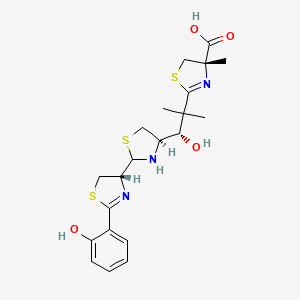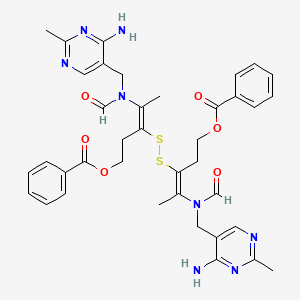
双苄硫胺
描述
科学研究应用
作用机制
生化分析
Biochemical Properties
Bisbentiamine plays a crucial role in various biochemical reactions, primarily due to its ability to act as a precursor to thiamine diphosphate, a coenzyme essential for several enzymatic processes. It interacts with thiamine-dependent enzymes such as transketolase, pyruvate dehydrogenase, and alpha-ketoglutarate dehydrogenase. These interactions are vital for the metabolism of carbohydrates and the production of energy. Bisbentiamine’s lipid solubility allows it to cross cell membranes more efficiently, enhancing its interaction with these enzymes and facilitating its role in energy metabolism .
Cellular Effects
Bisbentiamine has significant effects on various cell types and cellular processes. It influences cell function by enhancing glucose metabolism and reducing oxidative stress. In neuronal cells, bisbentiamine has been shown to improve cognitive function and reduce amyloid plaque formation, which is beneficial in conditions like Alzheimer’s disease . It also modulates cell signaling pathways, including the activation of protein kinase B and mitogen-activated protein kinases, which are crucial for cell survival and function . Additionally, bisbentiamine affects gene expression by upregulating genes involved in antioxidant defense and downregulating pro-inflammatory genes .
Molecular Mechanism
At the molecular level, bisbentiamine exerts its effects through several mechanisms. It enhances the activity of thiamine diphosphate-dependent enzymes, thereby facilitating the conversion of glucose into energy. Bisbentiamine also inhibits the formation of advanced glycation end products (AGEs) by activating the pentose phosphate pathway, which reduces metabolic stress and prevents cellular damage . Furthermore, bisbentiamine modulates the activity of nuclear transcription factors such as NF-κB, which play a role in inflammation and cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bisbentiamine have been observed to change over time. Studies have shown that bisbentiamine remains stable under various conditions and retains its bioactivity over extended periods . Long-term studies in animal models have demonstrated that chronic administration of bisbentiamine leads to sustained improvements in cognitive function and reductions in oxidative stress markers . Its stability and effectiveness can be influenced by factors such as temperature, pH, and the presence of other compounds .
Dosage Effects in Animal Models
The effects of bisbentiamine vary with different dosages in animal models. Low to moderate doses have been shown to improve cognitive function, reduce oxidative stress, and enhance glucose metabolism without any adverse effects . High doses of bisbentiamine can lead to toxicity and adverse effects, including liver damage and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Bisbentiamine is involved in several metabolic pathways, primarily through its conversion to thiamine diphosphate. This conversion is crucial for the activation of enzymes involved in the pentose phosphate pathway, glycolysis, and the citric acid cycle . Bisbentiamine also affects the hexosamine pathway and the diacylglycerol-protein kinase pathway, which are involved in cellular signaling and metabolic regulation . These interactions highlight the compound’s role in maintaining metabolic homeostasis and preventing metabolic disorders.
Transport and Distribution
Bisbentiamine is transported and distributed within cells and tissues through various mechanisms. Its lipid solubility allows it to cross cell membranes efficiently and accumulate in tissues with high metabolic activity, such as the liver, brain, and muscles . Bisbentiamine interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, bisbentiamine is converted to thiamine diphosphate, which is then utilized by thiamine-dependent enzymes .
Subcellular Localization
The subcellular localization of bisbentiamine is primarily within the mitochondria, where it exerts its effects on energy metabolism. Bisbentiamine’s targeting to the mitochondria is facilitated by its lipid solubility and the presence of specific transporters that recognize and transport the compound into the organelles . Within the mitochondria, bisbentiamine enhances the activity of thiamine-dependent enzymes, leading to improved energy production and reduced oxidative stress .
准备方法
化学反应分析
双苄硫胺经历多种类型的化学反应,包括氧化、还原和取代反应 . 这些反应中常用的试剂包括过氧化氢等氧化剂和硼氢化钠等还原剂 . 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,双苄硫胺的氧化会导致亚砜或砜的形成,而还原会导致二硫键断裂形成硫醇 .
相似化合物的比较
属性
IUPAC Name |
[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXAZSAGYJHXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SSC(=C(C)N(CC3=CN=C(N=C3N)C)C=O)CCOC(=O)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42N8O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048586 | |
| Record name | Bisbentiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2667-89-2 | |
| Record name | Bisbentiamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2667-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisbentiamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bisbentiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.369 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of bisbentiamine?
A1: Bisbentiamine has the molecular formula C37H40N4O6S2 and a molecular weight of 696.86 g/mol. []
Q2: What is the structure of bisbentiamine?
A2: Bisbentiamine consists of two thiamine disulfide molecules linked by a dibenzoyl chain. []
Q3: How is bisbentiamine formulated for oral administration?
A3: Bisbentiamine is often formulated as tablets for oral administration. [] Researchers have investigated the influence of different diets on the bioavailability of bisbentiamine experimental tablets. []
Q4: Can bisbentiamine be incorporated into spherical beads for drug delivery?
A4: Yes, bisbentiamine can be incorporated into spherical beads using a novel tumbling melt granulation (TMG) method. This method, which avoids the use of solvents, has proven successful for bisbentiamine, even though conventional wet powder coating methods faced challenges with this compound. [, ]
Q5: What factors influence the successful incorporation of bisbentiamine into spherical beads using the TMG method?
A5: The optimal mixing ratio of meltable and non-meltable materials is crucial. For bisbentiamine, a liquid saturation value of approximately 0.4 in the coated layer yielded the best results. []
Q6: How does the bioavailability of bisbentiamine compare to thiamine?
A6: Bisbentiamine demonstrates superior bioavailability compared to thiamine due to its enhanced lipophilicity. []
Q7: Has bisbentiamine been explored for treating hearing impairment?
A7: Yes, bisbentiamine has been used in conjunction with potassium and magnesium salts of L-aspartic acid and vitamin B1 derivatives to address hearing impairment and tinnitus. This combination therapy showed varying degrees of effectiveness, with some patients experiencing remarkable or satisfactory improvements, particularly those with low-tone hearing loss. []
Q8: What is the clinical experience with using a high dose of bisbentiamine for inner ear deafness?
A8: A study administered a high dose of bisbentiamine (150mg daily) to patients diagnosed with possible inner ear deafness for an extended period (28-170 days). The treatment was found to be remarkably effective in some cases, while in others, it provided relief from tinnitus even if hearing did not improve. Notably, no side effects were observed during the study. []
Q9: Has bisbentiamine been used in ophthalmology?
A9: Yes, ophthalmologists have investigated the use of bisbentiamine, particularly through high-dose therapy. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


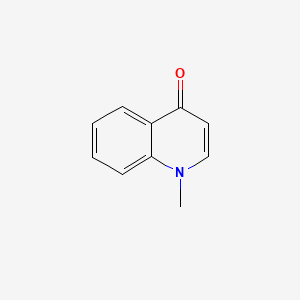

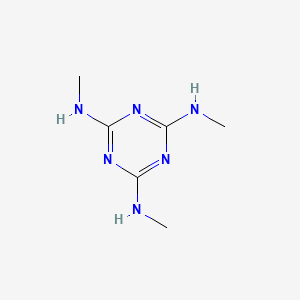




![2,4-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B1219788.png)
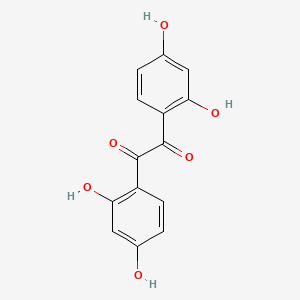
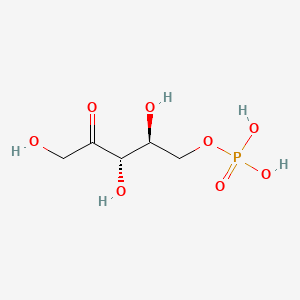
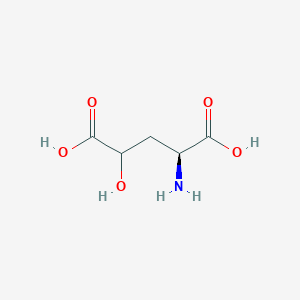
![[3-hydroxy-2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B1219794.png)
